3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
3,4-Dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted at position 2 with a 4-methoxybenzoyl group and at position 3 with a methyl group. The benzamide moiety is further modified with 3,4-dimethoxy substituents. This compound belongs to a class of molecules where structural variations in substituents and heterocyclic cores influence physicochemical properties and biological activity.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-14-18(27-26(29)17-7-11-22(31-3)23(13-17)32-4)8-12-21(20)33-25(15)24(28)16-5-9-19(30-2)10-6-16/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMICLBFPXRIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Benzofuran-Based Analogs
N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]-3,4,5-Trimethoxybenzamide ()
- Key Differences :
- Benzamide Substituents : 3,4,5-Trimethoxy (vs. 3,4-dimethoxy in the target compound).
- Benzofuran Substituent : 4-Chlorobenzoyl (vs. 4-methoxybenzoyl).
- Chlorine substitution introduces electronegativity, possibly altering binding interactions in biological systems .
4-tert-Butyl-N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide ()
Heterocyclic Core Modifications
3,4-Dimethoxy-N-[2-(2-Methylpropyl)-3H-Benzimidazol-5-yl]Benzamide ()
- Key Differences :
- Core Structure : Benzimidazole (vs. benzofuran).
- Substituent : 2-Methylpropyl (vs. 4-methoxybenzoyl).
- Impact :
Research Findings and Implications
- Substituent Effects :
- Methoxy groups enhance solubility but may reduce membrane permeability.
- Chlorine and tert-butyl groups improve lipophilicity but at the cost of steric bulk.
- Heterocyclic Core :
- Benzofuran’s oxygen atom contributes to hydrogen-bonding interactions, whereas benzimidazole’s nitrogen-rich structure favors metal coordination (e.g., in catalysis or enzyme inhibition) .
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